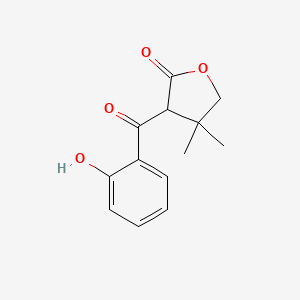
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound features a benzoyl group substituted with a hydroxyl group at the ortho position and a dimethyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one typically involves the reaction of 2-hydroxybenzoyl chloride with 4,4-dimethyloxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the benzoyl moiety can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the oxolanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoyl moiety can interact with enzymes and receptors, modulating their activity. The oxolanone ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one: Unique due to the presence of both a hydroxyl-substituted benzoyl group and a dimethyloxolanone ring.
2-Hydroxybenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the oxolanone ring.
Oxolanone derivatives: Compounds with variations in the substituents on the oxolanone ring.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90330-93-1 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(2-hydroxybenzoyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-17-12(16)10(13)11(15)8-5-3-4-6-9(8)14/h3-6,10,14H,7H2,1-2H3 |
InChI Key |
YBOHSXMKCLBDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1C(=O)C2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
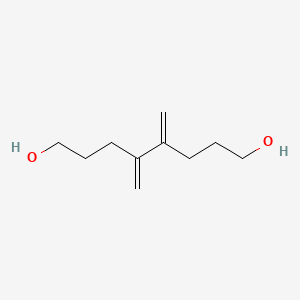
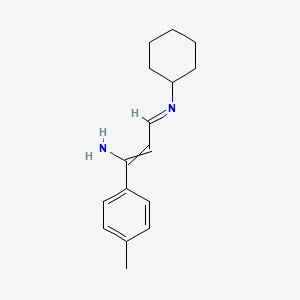
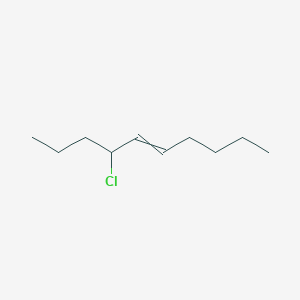
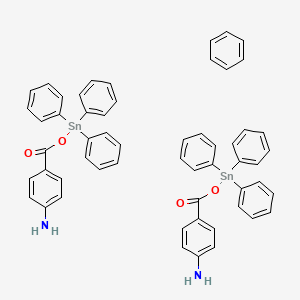
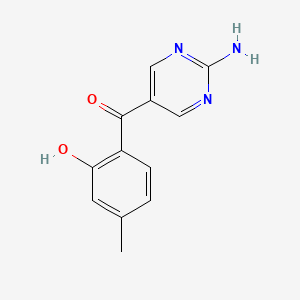
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
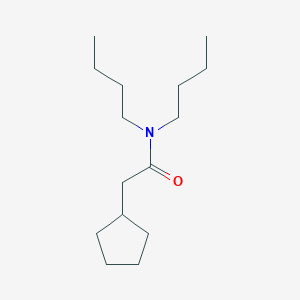
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)



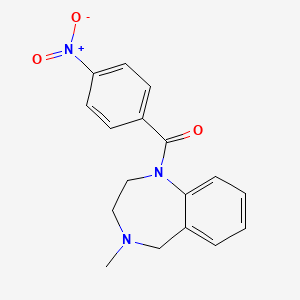
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
